molecular formula C19H20FN3O2 B2709162 ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate CAS No. 923202-51-1

ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate

Cat. No.: B2709162
CAS No.: 923202-51-1
M. Wt: 341.386
InChI Key: MHNKRKYYFDJVCR-UHFFFAOYSA-N
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Description

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate typically involves multiple steps, starting with the formation of the benzimidazole core. The final step involves the carbamation of the benzimidazole derivative using ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate
  • Ethyl {[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate
  • Ethyl {[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate

Uniqueness

This compound is unique due to the presence of the 2-fluorobenzyl group, which can enhance its biological activity and selectivity compared to other similar compounds. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-3-25-19(24)22(2)13-18-21-16-10-6-7-11-17(16)23(18)12-14-8-4-5-9-15(14)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNKRKYYFDJVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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